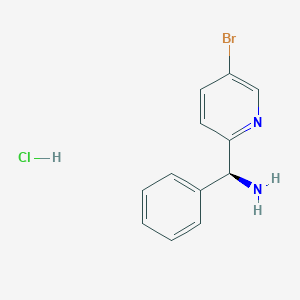
(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride is a chemical compound that belongs to the class of substituted pyridines. It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a phenyl group attached to the methanamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-phenylpyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Reductive Amination: The brominated intermediate is then subjected to reductive amination with (S)-phenylmethanamine. This step often requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Coupling: Formation of biaryl or aryl-alkene compounds.
Aplicaciones Científicas De Investigación
(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A natural monoamine alkaloid with stimulant properties.
2-Phenethylamines: A class of compounds with various biological activities.
5-Amino-pyrazoles: Compounds with similar structural motifs and reactivity.
Uniqueness
(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride is unique due to the presence of both a bromopyridine and a phenylmethanamine moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1263094-49-0 |
|---|---|
Fórmula molecular |
C12H12BrClN2 |
Peso molecular |
299.59 g/mol |
Nombre IUPAC |
(S)-(5-bromopyridin-2-yl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H11BrN2.ClH/c13-10-6-7-11(15-8-10)12(14)9-4-2-1-3-5-9;/h1-8,12H,14H2;1H/t12-;/m0./s1 |
Clave InChI |
ZDNNKDNCXMJCNZ-YDALLXLXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](C2=NC=C(C=C2)Br)N.Cl |
SMILES canónico |
C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















